molecular formula C11H10ClNO2 B1488240 3-(5-chloro-1H-indol-1-yl)propanoic acid CAS No. 18108-89-9

3-(5-chloro-1H-indol-1-yl)propanoic acid

Cat. No.: B1488240
CAS No.: 18108-89-9
M. Wt: 223.65 g/mol
InChI Key: QUMLYCMUFWVGGA-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-indol-1-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, which makes them structurally unique and biologically significant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-1H-indol-1-yl)propanoic acid typically involves the following steps:

  • Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.

  • Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) in the presence of a suitable catalyst.

  • Esterification: The resulting 5-chloroindole is then reacted with an appropriate carboxylic acid derivative, such as propanoic acid chloride, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various halogenated and functionalized indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that indole derivatives, including 3-(5-chloro-1H-indol-1-yl)propanoic acid, exhibit significant anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and apoptosis.
    • Case studies have shown that similar compounds induce apoptosis in various cancer cell lines, suggesting that this compound may also possess this capability.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that compounds with indole structures can exhibit antimicrobial activity against various pathogens. The unique electronic properties conferred by the chlorine substitution may enhance this activity.
    • For instance, research on related indole derivatives has shown promising results against strains of bacteria, highlighting the potential of this compound as an antimicrobial agent.
  • Neuropharmacological Effects :
    • Indoles are known to influence neurotransmitter systems, particularly serotonin pathways. The structural similarity of this compound to tryptophan suggests it could serve as a precursor or modulator in neuropharmacology.
    • Investigations into the neuroprotective effects of related compounds have demonstrated their potential in treating neurodegenerative diseases.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to bind to active sites could be leveraged in drug design for conditions like diabetes or obesity.
    • Studies on similar indole derivatives have shown their effectiveness in inhibiting enzymes such as cyclooxygenases and lipoxygenases, which are critical in inflammatory processes.
  • Plant Growth Regulation :
    • Indole derivatives are often studied for their role as plant growth regulators. The potential application of this compound in agriculture could include promoting root development and enhancing stress resistance in plants.

Key Studies and Results

Study FocusFindings
Anticancer ActivityIndole derivatives exhibited apoptosis induction in Jurkat and K562 cell lines; potential for this compound to show similar effects.
Antimicrobial TestingRelated compounds demonstrated significant antibacterial activity against E. coli and S. aureus.
Neuropharmacological EffectsSimilar compounds modulated serotonin receptors, indicating potential for treating mood disorders.

Mechanism of Action

3-(5-Chloro-1H-indol-1-yl)propanoic acid is similar to other indole derivatives, such as indole-3-acetic acid and tryptophan. its unique chloro-substituted structure imparts distinct chemical and biological properties. These differences make it valuable for specific applications where other indole derivatives may not be as effective.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan

  • 5-Fluoroindole

  • 5-Methoxyindole

  • 5-Bromoindole

Biological Activity

3-(5-chloro-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The compound has the molecular formula C11H10ClNO2C_{11}H_{10}ClNO_2 and a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom at the 5-position of the indole ring is significant as it may influence the compound's biological activity and chemical reactivity.

Target Interaction : this compound is believed to interact with various biological targets, including enzymes and receptors. Indole derivatives typically exhibit high affinity for multiple receptors, which can lead to modulation of various cellular processes.

Biochemical Pathways : The compound is implicated in several biochemical pathways, including those related to inflammation and cancer progression. Its action may involve the inhibition or activation of specific biomolecules, leading to changes in cellular functions such as signaling pathways and gene expression .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that indole derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications on indole derivatives have been shown to enhance their inhibitory activity against phospholipase A2α (cPLA2α), which is involved in inflammatory responses and cancer progression .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokine production. Indole derivatives are known to influence pathways related to inflammation, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Indole compounds have been studied for their antimicrobial effects. Research indicates that some indole derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in infectious disease treatment .

Case Study 1: Anticancer Activity

A study evaluated a series of indole-based compounds, including this compound, for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications on the indole ring significantly enhanced anticancer activity, demonstrating the importance of structure-activity relationships in drug design .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, researchers administered this compound to assess its effects on edema formation. The compound was found to reduce swelling significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Effect Observed
AnticancerInhibition of cPLA2αCytotoxicity in cancer cell lines
Anti-inflammatoryModulation of cytokine productionReduced edema in animal models
AntimicrobialInhibition of bacterial growthEffective against various pathogens

Properties

IUPAC Name

3-(5-chloroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMLYCMUFWVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an N2 atmosphere, crushed KOH was added to a solution of 5-chloro-1H-indole (2.0 g, 13.2 mmol) in DMSO (19 mL, 0.7 M), and the mixture was stirred for 2 h at RT. Methyl 3-bromopropanoate (1.9 mL, 17.2 mmol) was added dropwise, and the reaction was continued to stir at RT overnight. After diluting with H2O, the reaction was cleared with a 4.5 N aqueous KOH solution and washed 3 times with CH2Cl2. The aqueous layer was acidified with a 2N HCl solution to pH 3 and extracted 3 times with CH2Cl2. The organic fractions were combined, dried over MgSO4, filtered, and concentrated. Purification via silica gel chromatography using 0-8% MeOH in CH2Cl2 gave 3-(5-chloro-1H-indol-1-yl)propanoic acid (2 g, 68%). 1H NMR (400 MHz, DMSO-d6) δ 7.58 (d, J=2.0 Hz, 1H), 7.54 (d, J=8.7 Hz, 1H), 7.44 (d, J=3.1 Hz, 1H), 7.13 (dd, J=8.7, 2.1 Hz, 1H), 6.42 (dd, J=3.2, 0.7 Hz, 1H), 4.40 (t, J=6.8 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=224.5; tR=2.74 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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